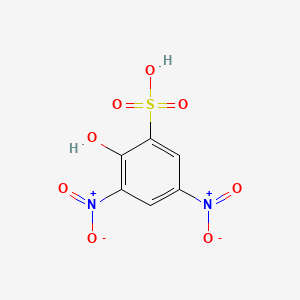
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid typically involves the nitration of 2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Employed in biochemical assays and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to specific targets. These interactions collectively contribute to the compound’s overall chemical behavior and its effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzenesulfonic acid: Similar structure but with only one nitro group.
3,5-Dinitrobenzenesulfonic acid: Lacks the hydroxyl group.
2-Hydroxy-3-nitrobenzenesulfonic acid: Contains a single nitro group and a hydroxyl group.
Uniqueness
2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid is unique due to the presence of both hydroxyl and multiple nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
4641-95-6 |
|---|---|
Formule moléculaire |
C6H4N2O8S |
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4N2O8S/c9-6-4(8(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2,9H,(H,14,15,16) |
Clé InChI |
VRJNOTJQMMXZKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


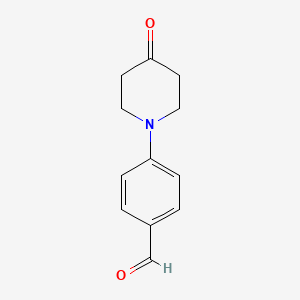
![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)
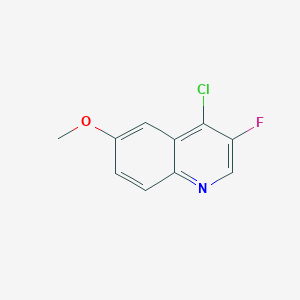
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)
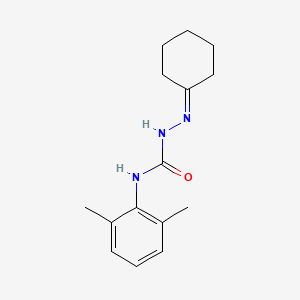
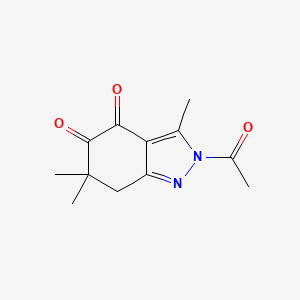

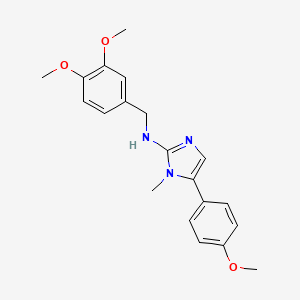
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
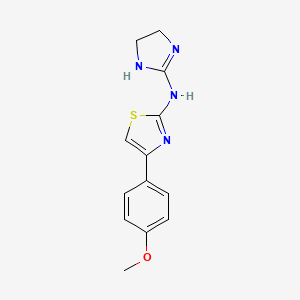
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)
![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
